molecular formula C16H18ClP B11749841 (4-Chlorobutyl)diphenylphosphane

(4-Chlorobutyl)diphenylphosphane

Cat. No.: B11749841
M. Wt: 276.74 g/mol
InChI Key: BLXMZHVIJYFKJE-UHFFFAOYSA-N
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Description

(4-Chlorobutyl)diphenylphosphane is an organophosphorus compound featuring a four-carbon alkyl chain terminated by a chlorine atom at the 4th position and a diphenylphosphine group (PPh₂) at the opposite end. Its molecular formula is C₁₆H₁₈ClP, with a molecular weight of 276.74 g/mol. This compound is primarily utilized as a ligand in transition metal catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where its electron-donating phosphine group stabilizes metal centers. The terminal chlorine atom offers a reactive site for further functionalization, such as nucleophilic substitution or elimination reactions, making it versatile in synthetic chemistry .

Properties

IUPAC Name

4-chlorobutyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClP/c17-13-7-8-14-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXMZHVIJYFKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Chlorobutyl)diphenylphosphane typically involves the reaction of diphenylphosphine with 4-chlorobutyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of (4-Chlorobutyl)diphenylphosphane. The use of such reactors allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

(4-Chlorobutyl)diphenylphosphane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include phosphine oxides, substituted phosphines, and reduced phosphines .

Scientific Research Applications

(4-Chlorobutyl)diphenylphosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorobutyl)diphenylphosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chlorobutyl group can undergo nucleophilic substitution, while the diphenylphosphane moiety can coordinate with metal ions to form stable complexes. These interactions enable the compound to participate in a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compound Molecular Formula Molecular Weight (g/mol) Reactivity/Applications
(4-Bromobutyl)diphenylphosphane C₁₆H₁₈BrP 321.20 Higher leaving-group ability (Br⁻) enhances alkylation efficiency but reduces stability in polar solvents .
(4-Iodobutyl)diphenylphosphane C₁₆H₁₈IP 368.20 Rarely used due to iodine’s bulkiness and photodegradation risks; limited catalytic applications.

Key Findings :

  • The chloro derivative balances reactivity and stability, making it preferable for catalysis.
  • Bromo analogues exhibit faster substitution rates but are less thermally stable .

Alkyl Chain Length Variants

Compound Chain Length Melting Point (°C) Solubility in THF Catalytic Efficiency (Pd Complexes)
(3-Chloropropyl)diphenylphosphane 3-carbon 78–80 Moderate Lower stability due to steric strain
(4-Chlorobutyl)diphenylphosphane 4-carbon 65–68 High Optimal metal coordination
(5-Chloropentyl)diphenylphosphane 5-carbon 58–60 Very high Reduced activity (flexibility limits ligand rigidity)

Key Findings :

  • The 4-carbon chain provides ideal flexibility and steric bulk for catalytic metal complexes.
  • Longer chains (e.g., 5-carbon) reduce melting points but compromise catalytic efficiency .

Non-Halogenated Analogues

Compound Functional Group Molecular Weight (g/mol) Applications
Butyldiphenylphosphane –H (terminal) 242.29 Limited use; lacks reactive site for functionalization.
(4-Hydroxybutyl)diphenylphosphane –OH 258.28 Hydroxyl group enables hydrogen bonding but complicates metal coordination.

Key Findings :

  • The chloro group in (4-Chlorobutyl)diphenylphosphane enhances versatility compared to non-halogenated analogues.
  • Hydroxyl-substituted derivatives are prone to oxidation, limiting their utility in reducing environments .

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